(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene
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Overview
Description
(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene is an organic compound with a unique structure that includes a chloro, fluoro, and methoxyvinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene typically involves the reaction of 2-chloro-1-fluoro-3-iodobenzene with methoxyvinyl magnesium bromide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures (around 80-100°C) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkane derivatives.
Scientific Research Applications
(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, while the methoxyvinyl group can participate in various chemical reactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene
- (E)-2-Bromo-1-fluoro-3-(2-methoxyvinyl)benzene
- (E)-2-Chloro-1-fluoro-3-(2-ethoxyvinyl)benzene
Uniqueness
This compound is unique due to the combination of chloro, fluoro, and methoxyvinyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-1-fluoro-3-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-6H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWZVWXRBVNDMG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C(=CC=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C(=CC=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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